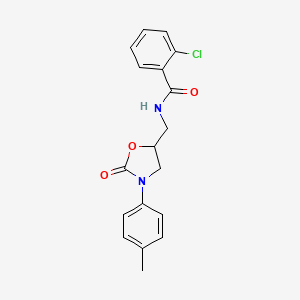
2-chloro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H17ClN2O3 and its molecular weight is 344.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that the nitrogen in similar compounds can act as a nucleophile, forming an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been shown to influence a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Similar compounds, such as oxazolidinone derivatives, have been identified as potent inhibitors with good oral bioavailability .
Result of Action
Similar compounds, such as indole derivatives, have been shown to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生物活性
2-Chloro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial properties and cellular protection mechanisms. This article synthesizes available research findings, case studies, and relevant data regarding its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is C19H18ClN3O3, with a molecular weight of approximately 363.82 g/mol. The compound features a chlorinated benzamide core linked to an oxazolidinone moiety, which is significant for its biological activity.
Target Sites
The primary target of this compound appears to be the 23S ribosomal RNA of the 50S subunit in bacterial ribosomes, similar to other oxazolidinone derivatives. This binding inhibits bacterial protein synthesis, leading to a cessation of growth and replication in susceptible bacteria.
Biochemical Pathways
Inhibition of protein synthesis disrupts essential biochemical pathways within bacterial cells, affecting the production of vital proteins necessary for cellular functions. This mechanism is critical in understanding the compound's antibacterial efficacy.
Antibacterial Properties
Research has indicated that compounds structurally related to this compound exhibit significant antibacterial activity. For example, studies have shown that related oxazolidinones can effectively inhibit Gram-positive bacteria, including strains resistant to other antibiotics.
Cellular Protection Mechanisms
Recent investigations have highlighted the compound's potential role in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress. ER stress is a key factor in the pathogenesis of diabetes, and compounds that can mitigate this stress are of great interest. In particular, derivatives similar to this compound have been shown to enhance cell viability under stress conditions, suggesting a protective effect against β-cell apoptosis .
Case Studies and Research Findings
A series of studies have focused on the structure-activity relationships (SAR) of benzamide derivatives in relation to their protective effects on β-cells:
- Beta-cell Protection : A study identified that modifications to the benzamide scaffold could significantly enhance protective activity against ER stress-induced apoptosis in pancreatic β-cells. Compounds demonstrating maximal activity were characterized by specific substitutions on their aromatic rings .
- Antibacterial Efficacy : Another study evaluated the antibacterial properties of related compounds, finding that they effectively inhibited growth in various bacterial strains, particularly those resistant to traditional antibiotics. The results indicated that structural modifications could lead to improved potency against resistant strains.
Data Summary Table
属性
IUPAC Name |
2-chloro-N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-12-6-8-13(9-7-12)21-11-14(24-18(21)23)10-20-17(22)15-4-2-3-5-16(15)19/h2-9,14H,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJHDXADMUHAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














